Oral Bioavailability Advantage Over Gilteritinib-Based PROTAC B3-2
PROTAC FLT-3 degrader 4 (A20) demonstrates oral bioavailability (F) of 53% in Sprague-Dawley rats, which is approximately 9.4-fold higher than the 5.65% oral bioavailability reported for the Gilteritinib-based PROTAC degrader B3-2 [1][2]. This marked difference in systemic exposure is critical for achieving therapeutic concentrations in vivo following oral dosing.
| Evidence Dimension | Oral Bioavailability (F %) |
|---|---|
| Target Compound Data | 53% |
| Comparator Or Baseline | B3-2 (Gilteritinib-based FLT3 PROTAC): 5.65% |
| Quantified Difference | ~9.4-fold higher |
| Conditions | Sprague-Dawley rats; A20 dosed at 1 mg/kg IV and 10 mg/kg PO; B3-2 PK parameters from separate study |
Why This Matters
Higher oral bioavailability enables robust systemic exposure without the need for IV administration, simplifying in vivo dosing regimens and improving translational relevance for oral drug development.
- [1] TargetMol. PROTAC FLT-3 degrader 4 (T87986) Datasheet. PK parameters: F = 53%, Cmax = 1117.5 ng/mL, Tmax = 6.2 h. View Source
- [2] Ye L, Cui Z, Sun Y, et al. Discovery of a potent Gilteritinib-based FLT3-PROTAC degrader for the treatment of Acute myeloid leukemia. Bioorg Chem. 2024;149:107477. View Source
